1-Allylsulfanyl-3-chloro-4-methylbenzene
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Overview
Description
1-Allylsulfanyl-3-chloro-4-methylbenzene is an organic compound with the molecular formula C10H11ClS It is characterized by the presence of an allylsulfanyl group, a chlorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-4-methylbenzene with allyl mercaptan in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or acetone to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chloro-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 1-allylsulfanyl-4-methylbenzene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Allylsulfanyl-4-methylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allylsulfanyl-3-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-chloro-4-methylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic substitution reactions, while the chlorine atom can be a site for further chemical modifications. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical processes.
Comparison with Similar Compounds
- 1-Chloro-2-methylbenzene
- 1-Chloro-3-methylbenzene
- 1-Chloro-4-methylbenzene
Comparison: 1-Allylsulfanyl-3-chloro-4-methylbenzene is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity compared to other chlorotoluenes. This uniqueness makes it valuable for specific applications where such reactivity is desired.
Properties
IUPAC Name |
2-chloro-1-methyl-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJKDNKAVAHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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